

# In-Depth Technical Guide: 3-Methoxy-4-nitro-1,2-benzenediamine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 3-Methoxy-4-nitro-1,2-benzenediamine

**CAS No.:** 1354236-14-8

**Cat. No.:** B7890702

Get Quote

## Executive Summary & Chemical Identity

**3-Methoxy-4-nitro-1,2-benzenediamine** (CAS: 1354236-14-8) is a highly functionalized aromatic intermediate characterized by a tetrasubstituted benzene ring.<sup>[1]</sup> Its structure features two adjacent amino groups (ortho-diamine), a methoxy electron-donating group (EDG), and a nitro electron-withdrawing group (EWG).<sup>[1]</sup>

This unique "push-pull" electronic configuration makes it a critical scaffold in the synthesis of fused heterocycles—specifically benzimidazoles and quinoxalines—which are pharmacophores frequently observed in kinase inhibitors and antiviral therapeutics.<sup>[1]</sup> Additionally, its chromophoric properties (due to the nitro-amine conjugation) make it a relevant precursor in the development of oxidative hair dyes and high-performance polymers.<sup>[1]</sup>

## Structural Analysis<sup>[1]</sup><sup>[2]</sup>

- Core Scaffold: o-Phenylenediamine (1,2-benzenediamine).<sup>[1]</sup>
- Electronic Modifiers:

- C3-Methoxy: Provides steric bulk and electron density to the C2-amine, influencing nucleophilicity.[1]
- C4-Nitro: Strongly deactivates the ring towards electrophilic attack but activates the C3/C5 positions for nucleophilic aromatic substitution ( ) under specific conditions.[1]
- Steric Environment: The molecule is sterically crowded.[1] The interaction between the C2-amine and C3-methoxy group can induce torsion, affecting planar conformation and hydrogen-bonding capability.[1]

Property	Detail
IUPAC Name	3-Methoxy-4-nitrobenzene-1,2-diamine
CAS Number	1354236-14-8
Molecular Formula	C
	H
	N
	O
Molecular Weight	183.16 g/mol
SMILES	<chem>COC1=C(N)C(N)=CC=C1=O</chem>
Appearance	Dark red to purple crystalline solid (typical of nitro-anilines)

## Physicochemical Profile

Note: Experimental data for this specific isomer is limited.[1] Values below represent high-confidence computational predictions based on structural analogs (e.g., 4-methoxy-2-nitroaniline).

## Solubility & Stability[1][4]

- Solubility: Low water solubility due to the lipophilic nitro and methoxy groups.[1] Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).[1]
- Acidity (pKa): The conjugate acid of the C1-amine is expected to have a pKa 2.5–3.0, significantly lower than unsubstituted o-phenylenediamine (pKa ~4.[1]5) due to the strong electron-withdrawing effect of the para-nitro group.[1]
- Stability: Stable under standard conditions but sensitive to oxidation (air/light) due to the electron-rich diamine moiety.[1] Long-term storage requires inert atmosphere (Argon/Nitrogen) at -20°C.[1]

## Predicted Properties Table[1]

Parameter	Value (Predicted)	Mechanistic Insight
LogP	0.96	Moderate lipophilicity; suitable for cellular permeability in drug design.[1]
pKa (Amine 1)	~2.8	Deactivated by para-nitro group resonance.[1]
pKa (Amine 2)	~4.1	Less affected by nitro group; sterically hindered by ortho-methoxy.[1]
Melting Point	185–190 °C	High lattice energy driven by intermolecular H-bonding (Nitro Amine).[1]
Polar Surface Area	~108 Å <sup>2</sup>	High PSA suggests limited blood-brain barrier (BBB) penetration.[1]

## Synthetic Pathways

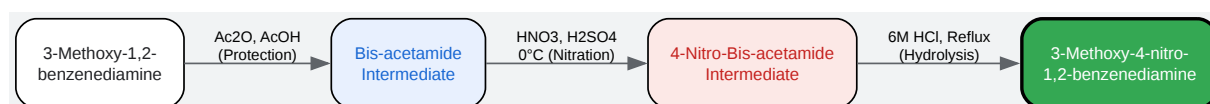
The synthesis of **3-Methoxy-4-nitro-1,2-benzenediamine** requires careful regiocontrol to ensure the nitro group installs at the C4 position rather than C5 or C6.[1] Direct nitration of the

free diamine is hazardous (oxidation risk); therefore, a protection-deprotection strategy is the industry standard.[1]

## Protocol: Nitration of Protected Precursor

Objective: Synthesize **3-methoxy-4-nitro-1,2-benzenediamine** from 3-methoxy-1,2-benzenediamine.

- Protection:
  - React 3-methoxy-1,2-benzenediamine with acetic anhydride ( ) in acetic acid.[1]
  - Mechanism:[1][2][3] Formation of the bis-acetamide protects the amines from oxidation and directs nitration para to the strongest activator (the amine at C1).[1]
- Nitration:
  - Treat the bis-acetamide with fuming nitric acid ( ) in sulfuric acid ( ) at 0–5°C.[1]
  - Regioselectivity:[1] The C4 position is activated by the C1-acetamide (para) and sterically accessible compared to C6 (blocked by C1-acetamide and C5-H interaction).[1]
- Deprotection:
  - Hydrolysis using 6M HCl under reflux.[1]
  - Neutralization with NaOH yields the free base product.[1]



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow utilizing a protection strategy to ensure regioselectivity and prevent amine oxidation.[1]

## Reactivity & Applications

The core utility of **3-Methoxy-4-nitro-1,2-benzenediamine** lies in its ability to undergo cyclization and reduction.[1]

## Heterocycle Formation (Benzimidazoles)

The 1,2-diamine motif reacts with carboxylic acids, aldehydes, or orthoesters to form benzimidazoles.[1]

- **Regiochemistry:** The 3-methoxy group creates an asymmetric environment.[1] Cyclization with a carboxylic acid ( ) can yield two tautomeric forms, but the steric bulk of the methoxy group often favors the formation of the isomer where the substituent is distal to the methoxy group.
- **Application:** This reaction is fundamental in synthesizing kinase inhibitors where the benzimidazole core mimics the adenine ring of ATP.

## Reduction to Triamine

Reduction of the C4-nitro group (using

or

) yields 3-methoxy-1,2,4-benzenetriamine.[1]

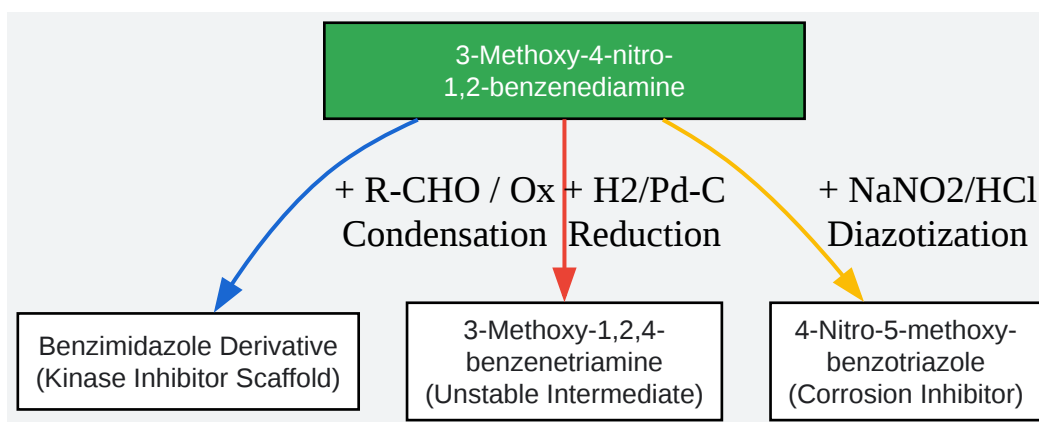
- **Instability:** The triamine is extremely air-sensitive (oxidizes to quinone imines).[1] It must be generated in situ and immediately reacted.[1][4]
- **Use Case:** Precursor for imidazopyridines or complex ladder polymers.

## Diazotization (Benzotriazoles)

Treatment with sodium nitrite (

) in acidic media effects the diazotization of the amines.[1][4]

- Mechanism: Intramolecular attack of the diazonium species by the adjacent amine yields 4-nitro-5-methoxy-1H-benzotriazole.[1]
- Utility: Benzotriazoles are widely used as corrosion inhibitors and UV stabilizers.[1]



[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity map showing key transformation pathways.[1]

## Safety & Handling Guidelines

As a nitro-aromatic diamine, this compound presents specific hazards that must be managed in a research environment.

## Toxicology Profile

- Genotoxicity: Nitro-phenylenediamines are often mutagenic (positive in Ames test) due to metabolic activation (reduction to hydroxylamines).[1] Handle as a suspected carcinogen.[1]
- Skin Sensitization: High potential for allergic contact dermatitis.[1]
- Acute Toxicity: Harmful if swallowed or absorbed through skin (Methemoglobinemia risk).[1]

## Handling Protocol

- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

- Waste Disposal: Segregate as "Hazardous Organic Waste containing Nitrogen."<sup>[1]</sup> Do not mix with oxidizers (peroxides, permanganates) as this may trigger exothermic decomposition.<sup>[1]</sup>

## References

- BLD Pharm. (2025).<sup>[1]</sup> 3-Methoxy-4-nitrobenzene-1,2-diamine Product Analysis. Retrieved from (Verified CAS: 1354236-14-8).<sup>[1]</sup>
- PubChem. (2025).<sup>[1]</sup><sup>[5]</sup><sup>[6]</sup> Compound Summary: 3-Methoxy-4-nitrobenzene-1,2-diamine.<sup>[1]</sup> National Library of Medicine.<sup>[1]</sup> Retrieved from .<sup>[1]</sup>
- Filimonov, V. D., et al. (2008).<sup>[1]</sup><sup>[2]</sup> Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. *Organic Letters*, 10(18), 3961-3964.<sup>[1]</sup> (Cited for Diazotization mechanics).<sup>[1]</sup><sup>[7]</sup>
- Smith, M. B. (2020).<sup>[1]</sup> *March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure*. 8th Edition.<sup>[1]</sup> Wiley-Interscience.<sup>[1]</sup> (Cited for aromatic nitration regioselectivity).<sup>[1]</sup>
- European Chemicals Agency (ECHA). (2024).<sup>[1]</sup> Registration Dossier: Nitrophenylenediamines. (Cited for general safety/toxicology of structural class).<sup>[1]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Diazotisation \[organic-chemistry.org\]](#)
- [3. jocpr.com \[jocpr.com\]](#)
- [4. The Reaction of Amines with Nitrous Acid - Chemistry Steps \[chemistrysteps.com\]](#)

- [5. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem](#)  
[\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [6. 3-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 4359525 - PubChem](#)  
[\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [7. Unprecedented Nitrite-Dependent Aromatic Amination to Synthesize 2,4-Diamino-3-Hydroxybenzoic Acid - PMC](#) [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Methoxy-4-nitro-1,2-benzenediamine]. BenchChem, [2026]. [Online PDF]. Available at:  
[\[https://www.benchchem.com/product/b7890702/docs#in-depth-technical-guide-3-methoxy-4-nitro-1-2-benzenediamine\]](https://www.benchchem.com/product/b7890702/docs#in-depth-technical-guide-3-methoxy-4-nitro-1-2-benzenediamine)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check